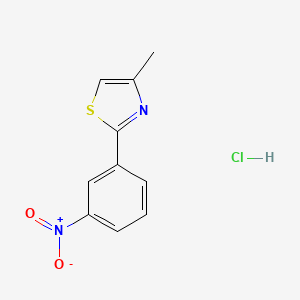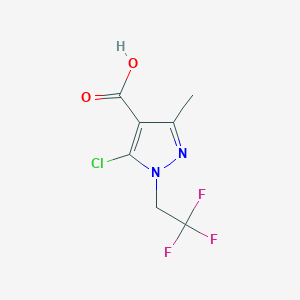![molecular formula C16H13N3O5S B2710553 3-amino-2-[(4-methoxyphenyl)carbamoyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid CAS No. 438622-93-6](/img/structure/B2710553.png)
3-amino-2-[(4-methoxyphenyl)carbamoyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including an amino group (-NH2), a carboxylic acid group (-COOH), and a carbamoyl group (-CONH2). It also features a thieno[2,3-b]pyridine core, which is a bicyclic structure consisting of a thiophene ring fused with a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a bicyclic core. The exact structure would depend on the positions of these groups on the thieno[2,3-b]pyridine ring .Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions. The amino group could act as a nucleophile in substitution reactions, the carbamoyl group could participate in reactions with acids or bases, and the carboxylic acid group could undergo reactions typical for carboxylic acids, such as esterification .Aplicaciones Científicas De Investigación
Chemical Synthesis and Methodology Development
Research on thieno[2,3-d]pyrimidines has established new methods for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, potentially applicable to thieno[2,3-b]pyridine derivatives for expanding the synthetic toolbox available to chemists working with similar compounds (Santilli, Kim, & Wanser, 1971). These methodologies could facilitate the synthesis of new drugs or materials with enhanced properties.
Electrosynthesis and Functional Group Transformations
Electrochemical reduction of pyridine derivatives, including those with carboxylic acid functionalities, has been explored for its potential in synthesizing reduced or modified pyridine compounds, offering a green chemistry approach to synthesizing new derivatives (Nonaka, Kato, Fuchigami, & Sekine, 1981). This research could provide insights into developing novel electrochemical methods for functionalizing or modifying thieno[2,3-b]pyridine derivatives.
Antimicrobial and Antiproliferative Activities
The antimicrobial and antiproliferative activities of thieno[2,3-b]pyridine derivatives have been a focus of research, indicating potential applications in developing new antibacterial and anticancer agents. For example, synthesis and evaluation of tumor cell growth inhibition by methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates revealed structure-activity relationships and effects on cell cycle and apoptosis, suggesting their utility in cancer research (Queiroz et al., 2011). These studies underscore the potential of thieno[2,3-b]pyridine derivatives in medicinal chemistry, specifically in designing new therapeutic agents.
Supramolecular Chemistry and Material Science
The development of supramolecular structures based on pyridine derivatives, including those with carboxylic acid functionalities, suggests applications in material science and nanotechnology. Research into the supramolecular adducts of 4-dimethylaminopyridine and carboxylic acids constructed by classical H-bonds and various noncovalent interactions (Fang et al., 2020) highlights the potential of thieno[2,3-b]pyridine derivatives in forming complex structures for applications in molecular recognition, sensing, and materials engineering.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-amino-2-[(4-methoxyphenyl)carbamoyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S/c1-24-8-4-2-7(3-5-8)18-14(21)12-11(17)9-6-10(16(22)23)13(20)19-15(9)25-12/h2-6H,17H2,1H3,(H,18,21)(H,19,20)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSALYRHGOIGDHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)NC(=O)C(=C3)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 4-[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]piperazine-1-carboxylate](/img/structure/B2710474.png)
![3-(Tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one](/img/structure/B2710476.png)
![3-(3,5-dimethylphenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2710477.png)



![3-Chloro-4-[3-(hydroxymethyl)piperidin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2710487.png)
![N-{5-acetyl-6-[(E)-2-(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)ethenyl]-2-oxo-2H-pyran-3-yl}-4-chlorobenzenecarboxamide](/img/structure/B2710488.png)

![tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate](/img/structure/B2710492.png)
![5-chloro-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2710493.png)